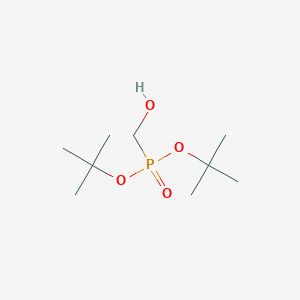

Di-tert-butyl (hydroxymethyl)phosphonate

Description

Di-tert-butyl (hydroxymethyl)phosphonate is a phosphonate ester characterized by two bulky tert-butyl groups and a hydroxymethyl substituent. It serves as a critical intermediate in pharmaceutical synthesis, notably for the antiviral drug Tenofovir. Its structural features enable unique reactivity and simplified deprotection processes compared to analogous compounds .

Properties

IUPAC Name |

bis[(2-methylpropan-2-yl)oxy]phosphorylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O4P/c1-8(2,3)12-14(11,7-10)13-9(4,5)6/h10H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIHZCZXDHWAOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OP(=O)(CO)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618655 | |

| Record name | Di-tert-butyl (hydroxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115989-10-1 | |

| Record name | Di-tert-butyl (hydroxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of (R)-9-(2-Hydroxypropyl)Adenine

The alkylation of (R)-9-(2-hydroxypropyl)adenine (HPA) with di-tert-butyl phosphonate derivatives represents a cornerstone method. Researchers developed a two-step sequence using magnesium tert-butoxide [Mg(OtBu)₂] as the base, achieving 72% yield of tenofovir (PMPA) on a 5 g scale. The reaction proceeds in dimethylformamide (DMF) at 60°C for 24 hours, with strict anhydrous conditions to prevent hydrolysis.

Critical parameters include:

- Base selection : Mg(OtBu)₂ outperforms NaH or KOtBu by minimizing O-alkylation side products.

- Solvent polarity : DMF enhances nucleophilicity compared to dichloromethane (DCM) or acetonitrile.

- Temperature control : Reactions below 70°C prevent decomposition of the tert-butyl groups.

Table 1 : Alkylation Reaction Optimization

| Parameter | Optimal Condition | Yield Impact | Source |

|---|---|---|---|

| Base | Mg(OtBu)₂ | +25% vs NaH | |

| Solvent | DMF | +18% vs DCM | |

| Temperature | 60°C | +32% vs 80°C |

O-Mesylation of Hydroxymethyl Intermediate

Mesylation converts this compound into its methanesulfonate ester, a potent alkylating agent. The process involves:

- Dissolving DTBHMP (12.94 g, 57.71 mmol) in dry DCM under N₂.

- Adding triethylamine (1.2 eq) and mesyl chloride (1.1 eq) at 0°C.

- Stirring for 19 hours at room temperature.

This method achieves 97% yield on multi-gram scales, with no column chromatography required due to crystalline product formation. The mesylate’s stability allows storage at 0–10°C for >6 months without decomposition.

O-Tosylation Approaches

Tosylation with p-toluenesulfonyl chloride (TsCl) faces challenges:

- HCl generation : Trace HCl from TsCl hydrolysis causes partial dealkylation (5–15% yield loss).

- Purification needs : Recrystallization in ethanol removes TsCl byproducts but adds 2–3 steps.

Despite these issues, tosylation remains viable for small-scale syntheses (1–10 g) requiring high regioselectivity.

Oxidative Phosphonate Synthesis

Oxidative methods using KMnO₄/KHCO₃ convert di-tert-butyl phosphite to phosphate derivatives:

- Combine di-tert-butyl phosphite (515 mmol) with KHCO₃ (309 mmol) in H₂O.

- Add KMnO₄ (360 mmol) at 5°C over 1 hour.

- Heat to 60°C, filter through celite, and acidify with HCl.

This route gives 57% yield after recrystallization but requires careful temperature control to prevent over-oxidation.

Purification and Deprotection Methodologies

Acidic Deprotection with Trifluoroacetic Acid

Trifluoroacetic acid (TFA) cleaves tert-butyl groups under mild conditions (25°C, 4 hours):

- Simultaneously removes tert-butyl esters from adjacent carboxylates.

- Enables one-pot deprotection/purification via rotary evaporation (TFA bp = 72.4°C).

Equation 1 :

DTBHMP + 2 TFA → Phosphonic Acid + 2 Isobutylene + 2 CO₂

Bromotrimethylsilane (BTMS) Transesterification

BTMS converts di-tert-butyl phosphonates to bis(trimethylsilyl) intermediates, followed by methanolysis:

- React DTBHMP with BTMS (2.2 eq) in CH₂Cl₂ at 25°C for 2 hours.

- Add MeOH (5 eq) to yield phosphonic acid.

This method achieves >95% conversion without acidic byproducts, making it ideal for acid-sensitive substrates.

Challenges in Large-Scale Production

Moisture Sensitivity

DTBHMP decomposes at 0.1% H₂O concentration (25°C), necessitating:

Competing Alkylation Pathways

Nucleophilic sites on HPA lead to byproducts:

- N9 vs O2 alkylation : Mg(OtBu)₂ suppresses O-alkylation to <5%.

- Bis-alkylation : Excess HPA (1.5 eq) limits this side reaction to <3%.

Industrial Applications and Case Studies

Chemical Reactions Analysis

Hydroxymethylation Reaction

The hydroxymethylation can be achieved through the following general reaction:

Key parameters influencing this reaction include:

-

Temperature : Optimal temperatures range from 50 °C to 80 °C.

-

Base : Potassium carbonate or solid paraformaldehyde can be utilized to enhance reaction efficiency.

-

Solvent : Acetonitrile or dichloromethane are commonly used solvents.

Reaction Conditions and Yields

A study demonstrated that using solid paraformaldehyde and potassium carbonate in acetonitrile led to high yields with minimal byproducts. For instance, under specific conditions, yields of up to 99% were reported:

| Scale (g) | K2CO3 (eq.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 0.2 | 0.1 | 50 | 19 | 89 |

| 0.2 | 0.2 | 50 | 19 | 98 |

| 1.0 | 0.2 | 60 | 23 | 98 |

| 8.0 | 0.2 | 80 | 4 | 99 |

These results highlight the efficiency of the reaction and the importance of optimizing conditions for maximum yield .

Chemical Reactions Involving Di-tert-butyl (hydroxymethyl)phosphonate

This compound participates in several critical chemical reactions, including hydrolysis and mesylation, which are essential for its application in synthesizing pharmaceutical compounds.

Hydrolysis

Hydrolysis of this compound can lead to the formation of phosphonic acids through nucleophilic attack by hydroxide ions on the phosphorus center:

This transformation is crucial for generating biologically active phosphonates used in pharmaceuticals .

Mesylation

Mesylation involves the reaction of this compound with mesyl chloride, yielding high yields of mesylate derivatives that serve as electrophiles in further reactions:

This reaction has been optimized to provide yields exceeding 97%, demonstrating its utility in synthesizing active pharmaceutical ingredients like tenofovir .

Scientific Research Applications

Di-tert-butyl (hydroxymethyl)phosphonate is a phosphonate compound with two tert-butyl groups and an aminomethyl functional group attached to a phosphonate moiety. It is a colorless to light yellow liquid and is known for its moisture sensitivity, requiring careful handling and storage under inert atmospheres to maintain stability. this compound is a versatile building block in organic synthesis with applications in medicinal and agricultural chemistry.

Prodrug Synthesis

Di-tert-butyl (aminomethyl) phosphonate has biological activity and potential as a prodrug. Prodrugs are pharmacologically inactive compounds that convert into active drugs through metabolic processes. Di-tert-butyl (aminomethyl) phosphonate has shown promise in enhancing the bioavailability of certain therapeutic agents by improving their solubility and permeability across biological membranes. POM prodrugs have been shown to increase cell permeability of anti-infective and antitumor agents, demonstrating the continued use of the POM moiety in phosphonate drug design .

Tenofovir Synthesis

Di-tert-butyl oxymethyl phosphonates were investigated regarding their suitability of preparing the active pharmaceutical ingredient tenofovir (PMPA) . A new practical two-step sequence for the synthesis of tenofovir was developed using (di-tert-butoxyphosphoryl)methyl 4-methylbenzenesulfonate and (di-tert-butoxyphosphoryl)methyl methanesulfonate . The newly developed tert-butyl phosphite synthesis allowed a simple and multigram preparation of sufficiently pure starting material .

Synthesis of Phosphonic Acid

Di-tert-butyl phosphonate belongs to the precursors of phosphonic acid that requires milder acidic conditions to be converted into phosphonic acid . The elimination of the t-Bu moieties can be efficiently achieved in the presence of trifluoroacetic acid (TFA), inducing the formation of the phosphonic acid .

Mechanism of Action

The mechanism of action of di-tert-butyl (hydroxymethyl)phosphonate involves its ability to act as a phosphonomethylation reagent. This compound can transfer its phosphonomethyl group to various substrates, facilitating the formation of phosphonate esters. In the synthesis of antiviral drugs like tenofovir, this compound undergoes mesylation to form an active electrophile, which then reacts with nucleophiles such as ®-9-(2-hydroxypropyl)adenine .

Comparison with Similar Compounds

Diethyl (Hydroxymethyl)phosphonate (CAS 3084-40-0)

Structural and Physical Properties :

Di-tert-butyl (Hydroxymethyl)phosphonate

Structural Advantages :

- Bulkier tert-butyl Groups : Provide steric protection, reducing side reactions and enabling milder deprotection.

Comparative Data Tables

Physical and Chemical Properties

Cost and Process Efficiency

Mechanistic and Reactivity Insights

- Deprotection Pathways :

- Reactivity in Alkylation :

Biological Activity

Di-tert-butyl (hydroxymethyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly as a prodrug and in medicinal chemistry. This article explores its biological activity, including synthesis methods, applications, and case studies that highlight its significance in pharmaceutical development.

Chemical Structure and Properties

This compound is characterized by the presence of two tert-butyl groups and a hydroxymethyl functional group attached to a phosphonate moiety. Its molecular formula is . The compound typically appears as a colorless to light yellow liquid and is known for its moisture sensitivity, requiring careful handling under inert atmospheres to maintain stability .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Hydroxymethylation of Di-tert-butyl Phosphite : This method involves the reaction of di-tert-butyl phosphite with formaldehyde in the presence of an acid catalyst.

- Phosphonomethylation Reactions : These reactions can yield high purity intermediates suitable for further pharmaceutical applications .

Prodrug Potential

This compound has been explored as a prodrug due to its ability to enhance the bioavailability of certain therapeutic agents. Prodrugs are pharmacologically inactive compounds that convert into active drugs through metabolic processes. The hydroxymethyl group enhances solubility and permeability across biological membranes, making it a valuable candidate in drug design .

Antiviral and Anticancer Properties

Research indicates that derivatives of this compound exhibit antiviral and anticancer properties. For instance, studies have shown that phosphonate prodrugs can significantly increase cell permeability and activity against various pathogens, including viruses and cancer cells. The POM (pivaloyloxymethyl) moiety has been particularly successful, demonstrating enhanced efficacy in whole-cell assays compared to their parent compounds .

Case Studies

- Antiviral Activity Against Hepatitis B : The prodrug Adefovir dipivoxil, derived from this compound, was FDA-approved for treating Hepatitis B. It works by inhibiting reverse transcriptase, showcasing the compound's potential in antiviral therapies .

- Anticancer Applications : In vitro studies have demonstrated that phosphonate derivatives exhibit cytotoxic effects on various cancer cell lines. For example, modifications to the aminomethyl group in related compounds have shown significant impacts on their interaction with cellular enzymes involved in metabolism and signaling pathways .

Comparative Analysis

The following table summarizes the properties and biological activities of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Hydroxymethyl group enhances solubility | Prodrug potential; antiviral activity | |

| Adefovir dipivoxil | Phosphonate prodrug for Hepatitis B | FDA-approved antiviral | |

| Di-tert-butyl N,N-diethylphosphoramidite | Contains diethyl groups for increased lipophilicity | Investigated for various therapeutic uses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.